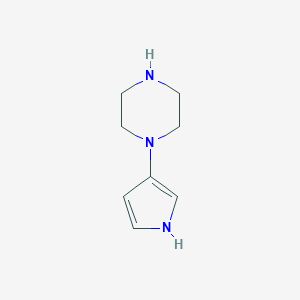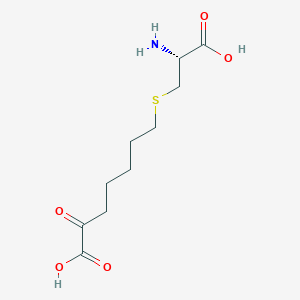
16-Methyleneandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Methyleneandrost-4-ene-3,17-dione is a derivative of Androstenedione . Androstenedione, also known as androst-4-ene-3,17-dione, is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) . It has a molecular formula of C₂₀H₂₆O₂ and a molecular weight of 298.42.
Synthesis Analysis
Androstenedione can be biosynthetically transformed from phytosterols by Mycobacterium strains . In the process, phytosterols are transformed to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . The conversion involves the formation of 9α-hydroxy-1,4-androstadiene-3,17-dione (9OH-ADD), which is a transient intermediate and simultaneously converts to 3-hydroxy-9,10-secoandrost-1,3,5(10)-triene-9,17-dione (HSA) .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Androstenedione, with an additional methylene group . The molecular formula is C₂₀H₂₆O₂, and the average mass is 298.419 Da .
Mécanisme D'action
Androstenedione, a related compound, is a precursor of testosterone and other androgens, as well as of estrogens like estrone, in the body . It also has weak androgenic activity in its own right . The mechanism of action of 16-Methyleneandrost-4-ene-3,17-dione is likely to be similar, but specific details are not available in the search results.
Safety and Hazards
The safety data sheet for Androstenedione, a related compound, indicates that it is harmful if swallowed, suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and is toxic to aquatic life . It is recommended to obtain special instructions before use, avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
Numéro CAS |
80108-48-1 |
|---|---|
Formule moléculaire |
C₂₀H₂₆O₂ |
Poids moléculaire |
298.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)






